1-Stearoyl-rac-glycerol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

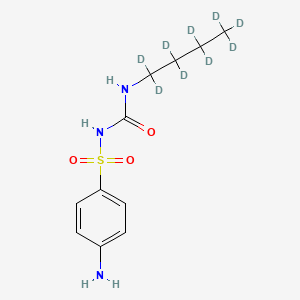

1-Stearoyl-rac-glycerol-d5 is a deuterated form of 1-Stearoyl-rac-glycerol, a monoglyceride derived from stearic acid and glycerol. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies .

Mechanism of Action

Target of Action

1-Stearoyl-rac-glycerol-d5 is a deuterated derivative of 1-stearoyl-rac-glycerol, a natural triacylglycerol found in various biological sources It’s known that monoacylglycerols like 1-stearoyl-rac-glycerol generally interact with lipid metabolism pathways and can be involved in various biological processes .

Mode of Action

As a deuterated derivative of 1-stearoyl-rac-glycerol, it is often used as a tracer in metabolic studies to investigate the absorption, distribution, and metabolism of lipids in the body . It can also be used to study the molecular mechanisms of lipid signaling and metabolism in various biological systems .

Biochemical Pathways

This compound can be used to understand and research the metabolism, absorption, and transport processes of fatty acids, as well as their association with related diseases . It can also be used to study lipid metabolic pathways and identify metabolic products in lipidomics .

Pharmacokinetics

As a deuterated compound, it is often used in studies to track the metabolism and distribution of lipids in the body .

Result of Action

It is known that it can be used to study the molecular mechanisms of lipid signaling and metabolism in various biological systems .

Action Environment

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Stearoyl-rac-glycerol-d5 can be synthesized through the esterification of stearic acid with glycerol in the presence of a deuterating agent. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-rac-glycerol-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form stearic acid and glycerol derivatives.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Stearic acid and glycerol derivatives.

Reduction: Alcohol forms of the compound.

Substitution: Various substituted glycerol derivatives.

Scientific Research Applications

1-Stearoyl-rac-glycerol-d5 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

1-Stearoyl-rac-glycerol: The non-deuterated form, used similarly in research but without the stable isotope labeling.

1-Oleoyl-rac-glycerol: Another monoglyceride with an oleic acid moiety, used in similar applications but with different physical and chemical properties.

1-Palmitoyl-rac-glycerol: Contains a palmitic acid moiety, used in lipid research and drug delivery.

Uniqueness

1-Stearoyl-rac-glycerol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in metabolic and pharmacokinetic research .

Properties

CAS No. |

1432065-28-5 |

|---|---|

Molecular Formula |

C21H42O4 |

Molecular Weight |

363.594 |

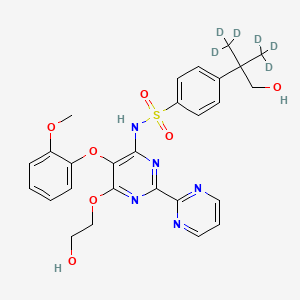

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D |

InChI Key |

VBICKXHEKHSIBG-UITAJUKKSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

Synonyms |

Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5; 1-Monostearin-d5; (+/-)-2,3-Dihydroxypropyl Octadecanoate-d5; 1-Glyceryl Stearate-d5; 1-Monooctadecanoylglycerol-d5; Aldo 33-d5; Aldo 75-d5; Aldo MSD-d5; NSC 3875-d5; Sandin EU-d5; Stearic Acid α-Monog |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.